molecular formula C15H16N2O2 B079550 N-(3-Nitrobenzyl)-2-phenylethanamine CAS No. 104720-70-9

N-(3-Nitrobenzyl)-2-phenylethanamine

Cat. No. B079550
M. Wt: 256.3 g/mol
InChI Key: LLMBTUCGGDSIQU-UHFFFAOYSA-N
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Description

“N-(3-Nitrobenzyl)aniline” is an organic compound with the molecular formula C13H12N2O2 . It’s a derivative of aniline and has a nitro group attached to the benzyl part of the molecule .


Synthesis Analysis

The synthesis of similar compounds often involves a nitration step, a conversion from the nitro group to an amine, and a bromination . For example, the synthesis of 3-nitrobenzaldehyde involves the reduction of the aldehyde group using sodium borohydride .


Molecular Structure Analysis

The molecular structure of “N-(3-Nitrobenzyl)aniline” consists of a benzene ring with an attached nitro group and an amine group .


Chemical Reactions Analysis

The reductive transformations of organic nitro compounds are of great importance for the chemical industry. The products of these reactions, such as amines, are among the most important compounds used in the preparation of nitrogen-containing monomers and polymers, resins, dyes, pharmaceuticals, agrochemicals, and superficially active surfactants .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For instance, 3-nitrobenzyl alcohol, a related compound, is a yellowish to brownish crystalline powder with a melting point of 58.5 °C and a boiling point of 164 °C at 23 mmHg .

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For example, 4-nitrobenzyl bromide, a related compound, is classified as causing severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Research is ongoing into the potential applications of nitrobenzyl compounds. For instance, new platinum (II) complexes obtained from derivatives of 1,3-propanediamine, which are potential antineoplastic agents, are being investigated .

properties

IUPAC Name

N-[(3-nitrophenyl)methyl]-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-17(19)15-8-4-7-14(11-15)12-16-10-9-13-5-2-1-3-6-13/h1-8,11,16H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMBTUCGGDSIQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344415
Record name N-(3-Nitrobenzyl)-2-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Nitrobenzyl)-2-phenylethanamine

CAS RN

104720-70-9
Record name N-(3-Nitrobenzyl)-2-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the compound (630 mg) obtained in Example 42 and triethylamine (768 mg) in acetonitrile (20 ml), benzyl bromide (778 mg) was added dropwise at room temperature. The reaction mixture was stirred at room temperature for 1 h and, after addition of water, extracted with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution, dried with anhydrous sodium sulfate and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluent, n-hexane:ethyl acetate=4:1) to give 925 mg of the titled compound (yield, 95%).
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
768 mg
Type
reactant
Reaction Step One
Quantity
778 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

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